molecular formula C11H8N4OS B13876018 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13876018
M. Wt: 244.27 g/mol
InChI Key: LIZWKGXOEVJHHF-UHFFFAOYSA-N
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Description

3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a furan ring, a pyridine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common synthetic route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .

Chemical Reactions Analysis

3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the sulfur and nitrogen atoms in the thiadiazole ring can form coordination complexes with metal ions, affecting the compound’s reactivity and biological activity .

Comparison with Similar Compounds

3-(4-(Furan-2-yl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

3-[4-(furan-2-yl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C11H8N4OS/c12-11-14-10(15-17-11)8-6-7(3-4-13-8)9-2-1-5-16-9/h1-6H,(H2,12,14,15)

InChI Key

LIZWKGXOEVJHHF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC=C2)C3=NSC(=N3)N

Origin of Product

United States

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